6-Fluoro-1,4-diazepane
Overview
Description
6-Fluoro-1,4-diazepane is a heterocyclic organic compound with the molecular formula C5H11FN2. It is a derivative of diazepane, where a fluorine atom is substituted at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,4-diazepane typically involves the fluorination of 1,4-diazepane. One common method includes the reaction of 1,4-diazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure high yield and purity, such as purification through distillation or recrystallization. The reaction conditions are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted diazepanes .
Scientific Research Applications
6-Fluoro-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Fluoro-1,4-diazepane involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
1,4-Diazepane: The parent compound without the fluorine substitution.
6-Chloro-1,4-diazepane: A similar compound with a chlorine atom instead of fluorine.
6-Bromo-1,4-diazepane: Another analog with a bromine atom
Uniqueness: 6-Fluoro-1,4-diazepane is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications in medicinal chemistry .
Properties
IUPAC Name |
6-fluoro-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZWIACIXDAZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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